N-(3-ethyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ETHYL-5-{[(4-IODOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE is a complex organic compound with a unique structure that includes an imidazolidinone ring, a fluorobenzamide moiety, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ETHYL-5-{[(4-IODOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the fluorobenzamide and iodophenyl groups. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-ETHYL-5-{[(4-IODOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, replacing the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it useful in the study of enzyme inhibition or receptor binding.
Medicine: Its potential pharmacological properties could be explored for the development of new drugs, particularly in the areas of cancer treatment or antimicrobial therapy.
Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-(3-ETHYL-5-{[(4-IODOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the iodophenyl and fluorobenzamide groups may enhance its binding affinity and specificity for certain targets, while the imidazolidinone ring could provide additional stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(3-ETHYL-5-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE: Similar structure but with a bromine atom instead of iodine.
N-(3-ETHYL-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE: Similar structure but with a chlorine atom instead of iodine.
N-(3-ETHYL-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE: Similar structure but with a methoxy group instead of iodine.
Uniqueness
The uniqueness of N-(3-ETHYL-5-{[(4-IODOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE lies in the presence of the iodophenyl group, which can enhance its reactivity and binding affinity compared to similar compounds with different halogen or functional groups. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H18FIN4O3S |
---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
N-[3-ethyl-5-[2-(4-iodoanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C20H18FIN4O3S/c1-2-25-19(29)16(11-17(27)23-15-8-6-14(22)7-9-15)26(20(25)30)24-18(28)12-4-3-5-13(21)10-12/h3-10,16H,2,11H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
MWGKKXNGRPAZTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CC(=CC=C2)F)CC(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.